

# speciation of dissolved inorganic carbon in aquatic systems

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## Compound of Interest

Compound Name: Carbon dioxide water

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## Core Principles of Dissolved Inorganic Carbon Speciation

Dissolved inorganic carbon in water exists as a dynamic equilibrium between four primary species: dissolved carbon dioxide ( $\text{CO}_2$ ), carbonic acid ( $\text{H}_2\text{CO}_3$ ), bicarbonate ( $\text{HCO}_3^-$ ), and carbonate ( $\text{CO}_3^{2-}$ ). The total DIC is the sum of these species:

$$\text{DIC} = [\text{CO}_2(\text{aq})] + [\text{H}_2\text{CO}_3] + [\text{HCO}_3^-] + [\text{CO}_3^{2-}]$$

The interchange between these species is governed by a series of acid-base reactions, with the relative proportions of each being highly dependent on the pH of the water.<sup>[1]</sup>

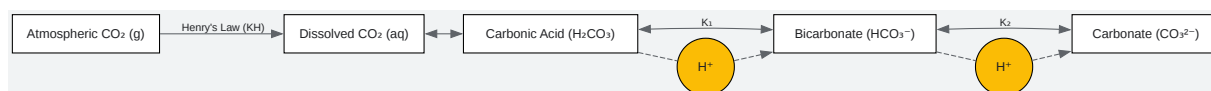
The key chemical equilibria are as follows:

- Gas Dissolution (Henry's Law): The dissolution of atmospheric  $\text{CO}_2$  into water.  $\text{CO}_2(\text{g}) \rightleftharpoons \text{CO}_2(\text{aq})$
- Carbonic Acid Formation: The hydration of dissolved  $\text{CO}_2$  to form carbonic acid.  $\text{CO}_2(\text{aq}) + \text{H}_2\text{O} \rightleftharpoons \text{H}_2\text{CO}_3$
- First Dissociation: The dissociation of carbonic acid to bicarbonate.  $\text{H}_2\text{CO}_3 \rightleftharpoons \text{H}^+ + \text{HCO}_3^-$
- Second Dissociation: The dissociation of bicarbonate to carbonate.  $\text{HCO}_3^- \rightleftharpoons \text{H}^+ + \text{CO}_3^{2-}$

The equilibrium constants for these reactions ( $K_H$  for Henry's Law,  $K_1$  for the first dissociation, and  $K_2$  for the second dissociation) are fundamental to understanding DIC speciation.

## Signaling Pathway of Carbonate System Equilibria

The following diagram illustrates the relationships between the different DIC species and the influence of hydrogen ions (pH).



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Carbonate System Equilibria Diagram

## Factors Influencing DIC Speciation

The speciation of DIC is primarily controlled by four key environmental parameters: pH, temperature, salinity, and pressure.

### pH

pH is the master variable controlling the relative abundance of the carbonate species.

- At low pH (< 6.3), dissolved CO<sub>2</sub> and carbonic acid are the dominant forms.
- In the mid-pH range (6.3 to 10.3), bicarbonate is the most abundant species.
- At high pH (> 10.3), carbonate becomes the dominant form.

## Temperature, Salinity, and Pressure

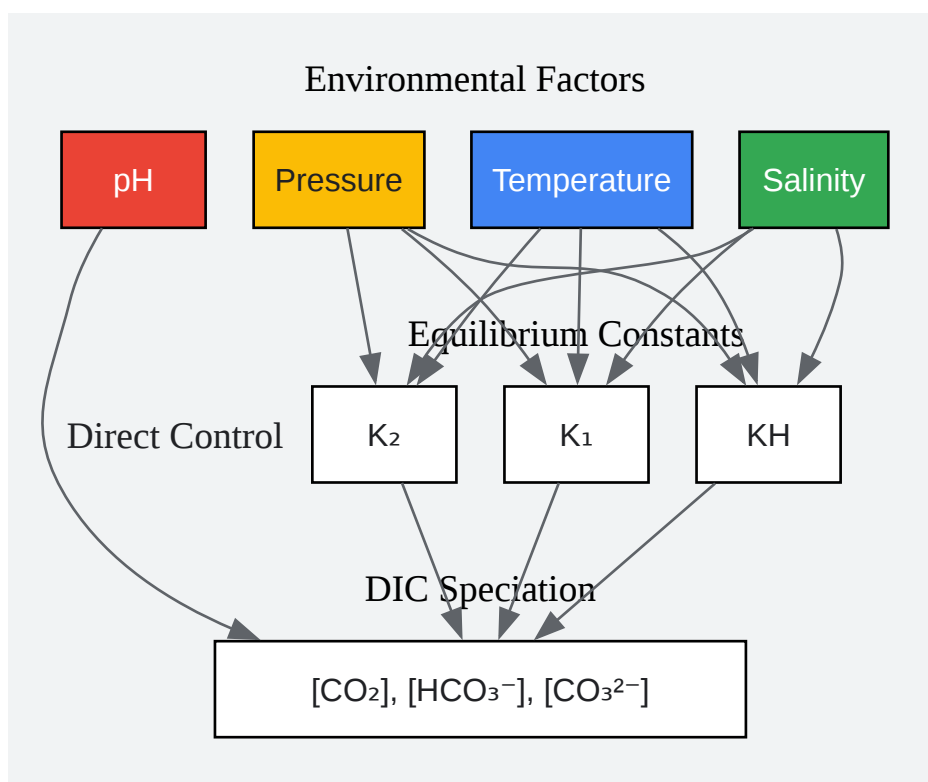
Temperature, salinity, and pressure primarily affect the equilibrium constants ( $K_H$ ,  $K_1$ , and  $K_2$ ).  
[2]

- Temperature: The solubility of CO<sub>2</sub> decreases with increasing temperature. The dissociation constants of carbonic acid also vary with temperature.[3]

- Salinity: Increasing salinity generally decreases the solubility of CO<sub>2</sub> and affects the activity of the ions in solution, thereby altering the equilibrium constants.[4]
- Pressure: Increasing pressure increases the solubility of CO<sub>2</sub> in water.

## Logical Relationship of Influencing Factors

The following diagram illustrates how these environmental factors influence the carbonate system.



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Factors Influencing DIC Speciation

## Quantitative Data

The following tables summarize key quantitative data related to DIC speciation.

**Table 1: Equilibrium Constants for the Carbonate System in Seawater (S=35, T=25°C, P=1 atm)**

Constant	Value	Reference
Henry's Law Constant ( $K_0$ )	$10^{-1524} \text{ mol kg}^{-1} \text{ atm}^{-1}$	[3]
First Dissociation Constant ( $K_1$ )	$10^{-58401}$	[5]
Second Dissociation Constant ( $K_2$ )	$10^{-89636}$	[5]

**Table 2: Equations for Temperature and Salinity Dependence of Equilibrium Constants**

Constant	Equation (T in Kelvin, S in Salinity)	Reference
pK <sub>1</sub>	$-43.6977 - 0.0129037S + 1.364e-4S^2 + 2885.378/T + 7.045159\ln(T)$	[6]
pK <sub>2</sub>	$-452.0940 + 13.142162S - 8.101e-4S^2 + 21263.61/T + 68.483143\ln(T) + (-581.4428S + 0.259601S^2)/T - 1.967035S\ln(T)$	[6]

**Table 3: Typical Concentrations of Dissolved Inorganic Carbon Species in Aquatic Systems**

Aquatic System	DIC ( $\mu\text{mol kg}^{-1}$ )	Predominant Species	pH Range
Freshwater Rivers	100 - 10,000	$\text{HCO}_3^-$	6.5 - 8.5
Freshwater Lakes	20 - 5,000	$\text{HCO}_3^-$	6.5 - 9.0
Coastal Waters	1800 - 2200	$\text{HCO}_3^-$	7.8 - 8.3
Open Ocean Surface	1800 - 2300	$\text{HCO}_3^-$	8.0 - 8.3
Open Ocean Deep	2200 - 2400	$\text{HCO}_3^-$	7.6 - 8.0

## Experimental Protocols

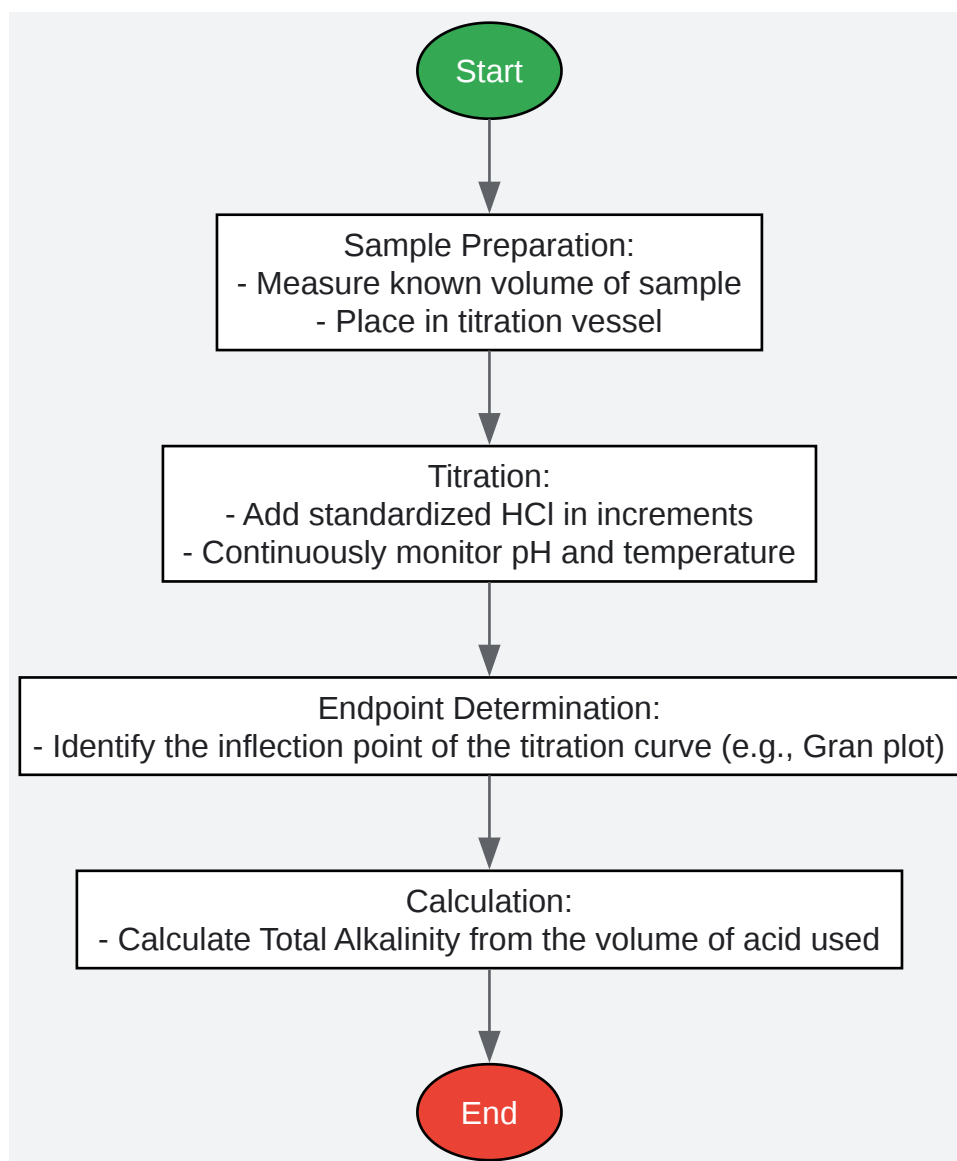
Accurate determination of DIC and its speciation requires precise analytical methods. The following sections detail the protocols for key experimental techniques.

### Determination of Total Alkalinity by Potentiometric Titration (Open-Cell)

Total alkalinity (TA) is a measure of the buffering capacity of water and is a crucial parameter for calculating DIC speciation.

**Principle:** A known volume of water is titrated with a standardized strong acid. The endpoint of the titration, where all bicarbonate and carbonate ions are neutralized, is determined by monitoring the pH change.

Experimental Workflow:



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### Workflow for Alkalinity Titration

Detailed Methodology:[\[2\]](#)[\[7\]](#)

- Apparatus:
  - High-precision automatic titrator or manual titration setup with a pH meter and a magnetic stirrer.
  - Temperature-controlled titration cell.

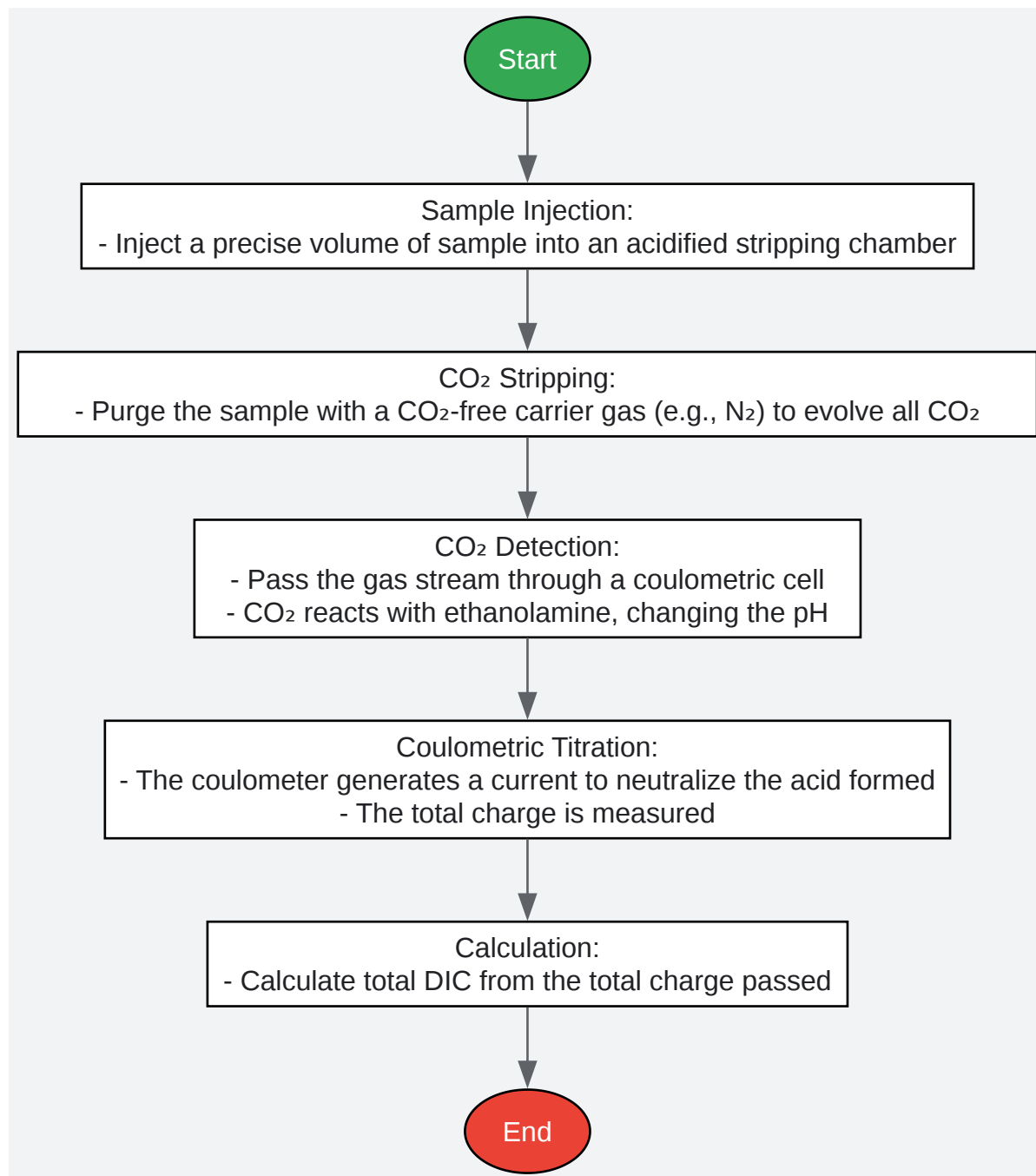
- Calibrated burette.
- Reagents:
  - Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
  - pH buffer solutions for calibration (pH 4, 7, and 10).
- Procedure:
  1. Calibrate the pH electrode using the buffer solutions.
  2. Pipette a precise volume of the water sample into the titration cell.
  3. Start the stirrer and allow the sample to reach thermal equilibrium.
  4. Titrate the sample with the standardized HCl, recording the pH and the volume of titrant added at regular intervals.
  5. Continue the titration past the bicarbonate endpoint (around pH 4.5).
- Data Analysis:
  - The equivalence point is determined using a Gran plot or by calculating the derivative of the titration curve.
  - Total alkalinity is calculated based on the volume of acid consumed to reach the equivalence point.

## Determination of Total Dissolved Inorganic Carbon by Coulometry

This method provides a highly accurate and precise measurement of total DIC.

Principle: The water sample is acidified to convert all DIC species to CO<sub>2</sub>. The evolved CO<sub>2</sub> is then swept into a coulometric cell where it reacts with a solution of ethanolamine, causing a color change in an indicator. The coulometer then generates a current to titrate the acid formed, and the total charge passed is proportional to the amount of CO<sub>2</sub>.<sup>[4][8]</sup>

## Experimental Workflow:

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## Workflow for Coulometric DIC Analysis

Detailed Methodology:[9]

## • Apparatus:



- Automated DIC analyzer with a coulometer.
- Sample stripping chamber.
- CO<sub>2</sub>-free carrier gas supply.
- Reagents:
  - Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>) for sample acidification.
  - Coulometer cell solutions (containing ethanolamine and an indicator).
  - Certified reference materials for calibration.
- Procedure:
  1. Calibrate the instrument using certified reference materials.
  2. Inject a known volume of the water sample into the stripping chamber containing phosphoric acid.
  3. The evolved CO<sub>2</sub> is carried by the gas stream into the coulometric cell.
  4. The coulometer automatically titrates the generated acid and records the total charge.
- Data Analysis:
  - The instrument's software calculates the total DIC concentration based on the integrated current and the sample volume.

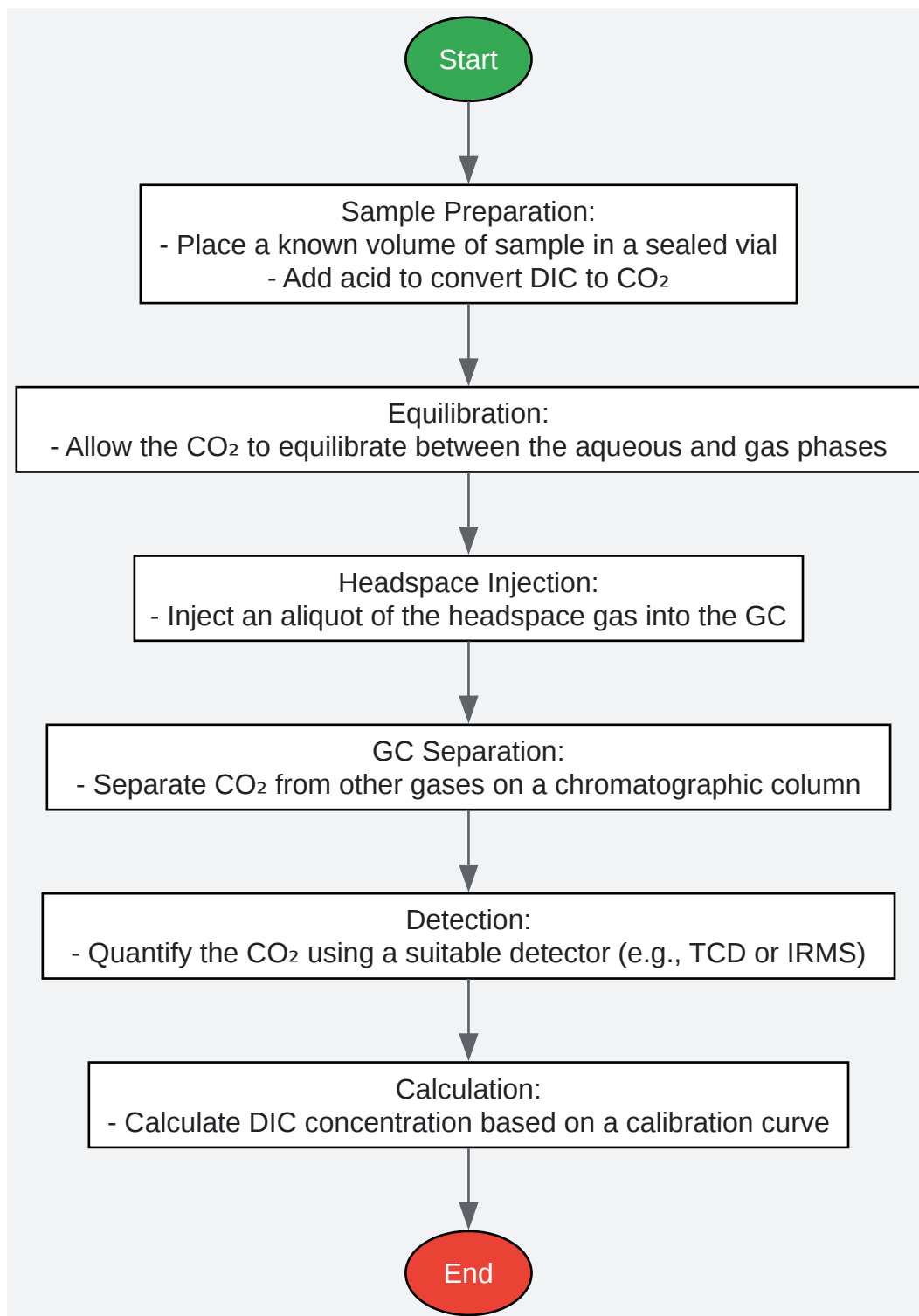
## Determination of Dissolved Inorganic Carbon by Gas Chromatography (GC)

This method is suitable for the analysis of DIC, particularly when speciation of other dissolved gases is also of interest.

**Principle:** A water sample is acidified in a sealed vial to drive all DIC into the headspace as CO<sub>2</sub>. An aliquot of the headspace gas is then injected into a gas chromatograph, where the

CO<sub>2</sub> is separated from other gases and quantified by a detector.[10]

Experimental Workflow:



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## Workflow for GC-DIC Analysis

Detailed Methodology:[\[10\]](#)

- Apparatus:
  - Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or Isotope Ratio Mass Spectrometer - IRMS).
  - Headspace autosampler.
  - Sealed vials with septa.
- Reagents:
  - Phosphoric acid ( $\text{H}_3\text{PO}_4$ ).
  - Standard solutions of sodium bicarbonate for calibration.
- Procedure:
  1. Prepare a calibration curve using standard solutions of known DIC concentration.
  2. Place a precise volume of the water sample into a vial.
  3. Add phosphoric acid to the vial and immediately seal it.
  4. Allow the vials to equilibrate (e.g., by shaking at a constant temperature).
  5. The autosampler injects a sample of the headspace gas into the GC.
- Data Analysis:
  - The peak area of the  $\text{CO}_2$  is measured and compared to the calibration curve to determine the concentration of DIC in the original sample.

## Conclusion

The speciation of dissolved inorganic carbon is a fundamental aspect of the chemistry of natural and engineered aquatic systems. A thorough understanding of the governing equilibria and the factors that influence them, coupled with the application of precise analytical techniques, is essential for researchers and scientists across various fields. This guide provides the foundational knowledge and practical protocols to aid in the accurate characterization of the carbonate system in aquatic environments.

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